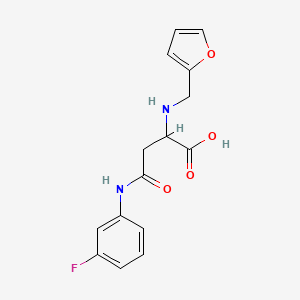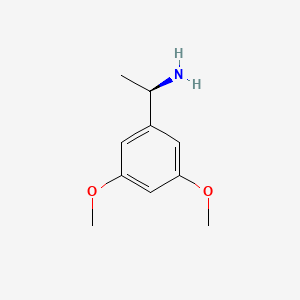![molecular formula C20H13N7O B2368773 2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE CAS No. 1251619-54-1](/img/structure/B2368773.png)
2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine is a complex heterocyclic compound that features multiple aromatic rings and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide intermediate. The final step involves the coupling of the triazole-oxadiazole intermediate with a pyridine derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole or oxadiazole derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a neuroprotective agent and in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the aggregation of certain proteins, such as alpha-synuclein, which is implicated in neurodegenerative diseases . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Shares the triazole and pyridine moieties but differs in the overall structure.
5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Contains a pyrazole ring instead of an oxadiazole ring.
3-(3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)pyridine: Features an isoxazole ring fused to a pyridine ring.
Uniqueness
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to its combination of triazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N7O/c1-2-6-15(7-3-1)27-18(14-9-12-21-13-10-14)17(24-26-27)19-23-20(28-25-19)16-8-4-5-11-22-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBJQODHCLGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NOC(=N3)C4=CC=CC=N4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)




![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)
![8-(2-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2368706.png)

![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)
![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

